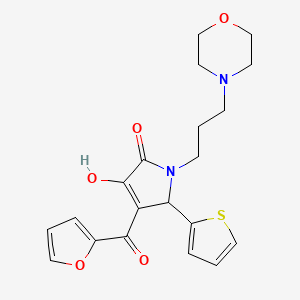

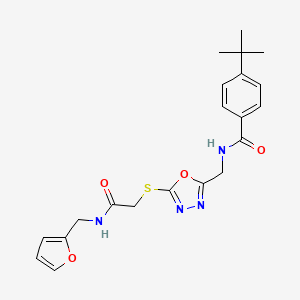

![molecular formula C23H20N2O2 B2674531 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941245-03-0](/img/structure/B2674531.png)

2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzo[de]isoquinoline-1,3(2H)-dione structure, which is a type of quinoline, a class of compounds known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure analysis usually involves techniques like NMR, IR, and X-ray crystallography . Unfortunately, without specific data for this compound, I can’t provide a detailed analysis.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Indoles are known to undergo electrophilic substitution, and the carbonyl groups in the quinoline part might be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Copper(II)-Catalyzed Synthesis : A study demonstrates the high-yield synthesis of benzo[f]pyrido[1,2-a]indole-6,11-diones, closely related to the queried compound, through copper(II)-catalyzed reactions involving sp(2)-C-H difunctionalization of naphthoquinone, followed by intramolecular cyclization and oxidative aromatization (Liu & Sun, 2012).

Medicinal Chemistry and Drug Design

- Design and Synthesis of Analog Compounds : The development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as CFM-1 analogs has been reported. These derivatives have shown significant antitumor activity, highlighting the potential application of similar compounds in cancer research (Alafeefy et al., 2015).

Sensor Technology

- Fluorescent Chemosensor Development : Research has led to the development of a 'turn-on' fluorescent chemosensor based on naphthalimide and julolidine moieties for the selective detection of Group IIIA metal ions (Al3+, Ga3+, In3+), showcasing the potential of compounds like 2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in sensor applications (Jang et al., 2018).

Therapeutic Research

- Targeted Cancer Therapy : A novel naphthalimide analogue, similar in structure to the queried compound, was identified as a selective targeting molecule for breast cancer via the aryl hydrocarbon receptor pathway. This study emphasizes the potential of similar compounds in targeted cancer therapy (Gilbert et al., 2020).

Antimicrobial Applications

- Antimicrobial Activity : Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity against various bacteria and yeast, indicating the potential of such compounds in antimicrobial treatments (Kuran et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(2,3-dihydroindol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22-18-9-3-7-17-8-4-10-19(21(17)18)23(27)25(22)14-5-13-24-15-12-16-6-1-2-11-20(16)24/h1-4,6-11H,5,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEBZMQEFNWWGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)

![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)

![N-(4-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2674456.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)

![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)

![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)